1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one is an organic compound characterized by the presence of a chloro and fluoro substituted phenyl ring attached to a cyclopropyl ethanone moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and cyclopropyl methyl ketone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Common reagents include palladium catalysts for coupling reactions and bases like potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide, resulting in the replacement of the chloro or fluoro groups.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-2-cyclopropylethan-1-one can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluoro substituents but differs in its core structure, which includes a thiazole ring.
Gefitinib: A well-known anticancer agent that contains a similar chloro-fluoro-phenyl moiety but is structurally distinct due to the presence of a quinazoline core.
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride: Another compound with similar substituents but different functional groups, used in various biological studies.
The uniqueness of this compound lies in its cyclopropyl ethanone structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-6-8(3-4-10(9)13)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXXFOQVKHHUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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